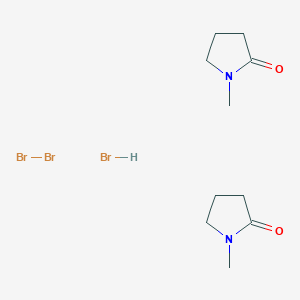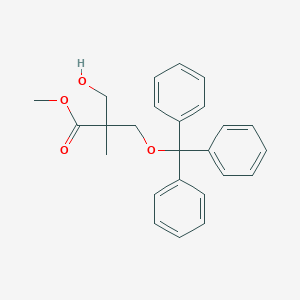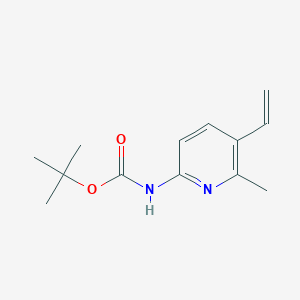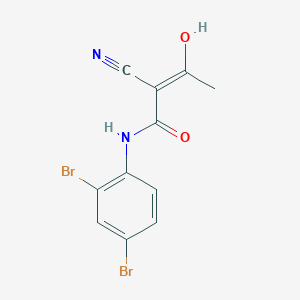
1-Tetradecyl-4-methylpyridinium bromide
Descripción general
Descripción
1-Tetradecyl-4-methylpyridinium bromide is a cationic surfactant belonging to the pyridinium salts family. It is characterized by a long hydrophobic alkyl chain and a hydrophilic pyridinium head group, making it amphiphilic. This compound is known for its ability to form micelles in aqueous solutions, which is a key property for its applications in various fields.
Métodos De Preparación
1-Tetradecyl-4-methylpyridinium bromide can be synthesized through a condensation reaction. The typical synthetic route involves heating a mixture of 4-picoline and 1-bromotetradecane at reflux in absolute ethanol for 24 hours. The reaction mixture is then cooled to ambient temperature, filtered, and washed with diethyl ether to obtain the product .
Análisis De Reacciones Químicas
1-Tetradecyl-4-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through nucleophilic substitution.
Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.
Common reagents and conditions for these reactions include the use of ethanol as a solvent and maintaining specific temperature ranges to facilitate the reactions.
Aplicaciones Científicas De Investigación
1-Tetradecyl-4-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including micellization studies and as a phase transfer catalyst.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Tetradecyl-4-methylpyridinium bromide primarily involves its ability to form micelles. These micelles can interact with cell membranes, disrupting their structure and leading to antimicrobial effects. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications .
Comparación Con Compuestos Similares
1-Tetradecyl-4-methylpyridinium bromide can be compared with other similar compounds such as:
- 1-Decyl-3-methylpyridinium bromide
- 1-Dodecyl-3-methylpyridinium bromide
- 1-Butyl-4-methylpyridinium bromide
These compounds share similar structures but differ in the length of their alkyl chains, which affects their micellization behavior and critical micellization concentration (CMC). This compound has a longer alkyl chain, resulting in a lower CMC and potentially different applications .
Propiedades
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMTJOAMHHQIW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-pyridin-3-yltetrazol-2-ium-5-yl]phenoxy]-N,N-diethylethanamine;bromide](/img/structure/B8018851.png)
![Sodium;5-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)tetrazol-3-ium-2-yl]benzene-1,3-dicarboxylate](/img/structure/B8018853.png)


![[1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]sulfonyl-5-pyrimidin-2-ylpentan-2-yl] methanesulfonate](/img/structure/B8018864.png)
![Sodium;2-[bis(2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B8018872.png)
![Trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;iodide](/img/structure/B8018878.png)



![[2-(2-Phenylmethoxyethoxy)acetyl] 2-(2-phenylmethoxyethoxy)acetate](/img/structure/B8018917.png)


![1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yl 4-methylbenzenesulfonate](/img/structure/B8018942.png)
